1-(4-Bromo-2-chlorophenyl)-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been studied for their antimicrobial and antiproliferative properties .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . For example, the molecular formula of 4-Bromo-2-chlorophenol is C6H4BrClO .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 4-Bromo-2-chlorophenol has a molecular weight of 207.45, and it is a solid at 20 degrees Celsius . Another related compound, 1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine, is a liquid .Safety and Hazards

Direcciones Futuras

The future directions of research on “1-(4-Bromo-2-chlorophenyl)-1H-pyrrole” and related compounds could involve further exploration of their antimicrobial and antiproliferative properties, as well as their potential applications in various fields . Additionally, more research is needed to fully understand the physical and chemical properties, safety and hazards, and mechanisms of action of these compounds.

Mecanismo De Acción

Target of Action

The primary target of 1-(4-Bromo-2-chlorophenyl)-1H-pyrrole, also known as Profenofos , is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Mode of Action

Profenofos acts by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine overstimulates the nervous system, causing a range of symptoms and ultimately leading to the death of pests .

Biochemical Pathways

The action of Profenofos primarily affects the cholinergic pathway in the nervous system . By inhibiting acetylcholinesterase, it disrupts the normal function of this pathway, leading to overstimulation of the nervous system . The compound can be degraded by microbes, with 4-Bromo-2-chlorophenol being a major degradation metabolite .

Pharmacokinetics

It’s known that the compound can be metabolized by various organisms, including microbes . The metabolites, including 4-Bromo-2-chlorophenol, can be further degraded or excreted .

Result of Action

The inhibition of acetylcholinesterase by Profenofos leads to an overstimulation of the nervous system, causing symptoms such as dizziness and paralysis . In pests, this overstimulation is lethal . The compound can also affect non-target organisms, including pollinators, birds, mammals, and invertebrates, potentially impacting ecosystem functioning .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Profenofos. For instance, the compound’s degradation can be influenced by the presence of certain microbes . Additionally, the compound’s toxicity can be influenced by factors such as temperature and pH . .

Análisis Bioquímico

Biochemical Properties

It is known that bromine and chlorine substituents on the phenyl ring can potentially influence its interactions with enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 1-(4-Bromo-2-chlorophenyl)-1H-pyrrole vary with different dosages in animal models

Propiedades

IUPAC Name |

1-(4-bromo-2-chlorophenyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEIEJHHJMCSRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

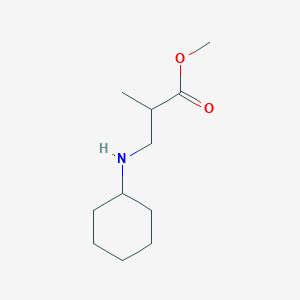

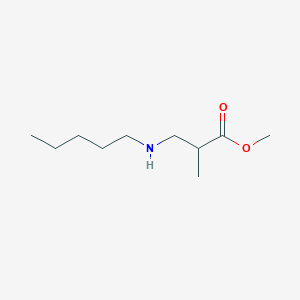

![Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6352578.png)

![methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate](/img/structure/B6352583.png)

![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate](/img/structure/B6352589.png)

![methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate](/img/structure/B6352600.png)

![methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate](/img/structure/B6352602.png)

![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352612.png)

![Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352619.png)

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)